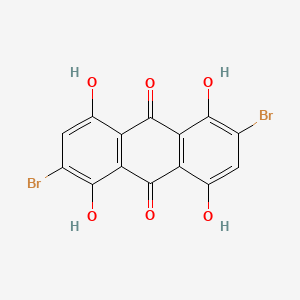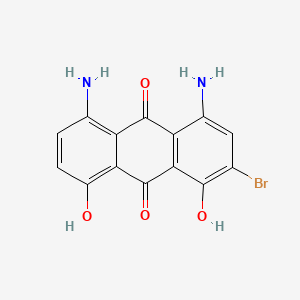
4,5-Diamino-2-bromo-1,8-dihydroxyanthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Diamino-2-bromo-1,8-dihydroxyanthraquinone is an organic compound with the molecular formula C14H9BrN2O4. It is a derivative of anthraquinone, a class of compounds known for their vibrant colors and applications in dyes and pigments. This compound is notable for its unique structure, which includes amino, bromo, and hydroxy functional groups, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
The synthesis of 4,5-Diamino-2-bromo-1,8-dihydroxyanthraquinone typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity .
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with high purity .
Análisis De Reacciones Químicas
4,5-Diamino-2-bromo-1,8-dihydroxyanthraquinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert the compound into hydroquinones, which have applications in photography and as antioxidants.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4,5-Diamino-2-bromo-1,8-dihydroxyanthraquinone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein interactions.
Mecanismo De Acción
The mechanism of action of 4,5-Diamino-2-bromo-1,8-dihydroxyanthraquinone involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. This property is particularly useful in cancer research, where it can inhibit the proliferation of cancer cells. The compound also interacts with enzymes, potentially inhibiting their activity and affecting metabolic pathways .
Comparación Con Compuestos Similares
4,5-Diamino-2-bromo-1,8-dihydroxyanthraquinone can be compared with other anthraquinone derivatives, such as:
1,8-Dihydroxyanthraquinone: Known for its use in antipsoriatic drugs.
1,5-Diamino-4,8-dihydroxyanthraquinone: Another derivative with similar applications in dyes and pigments.
2,3-Dihydroxyanthraquinone: Used in the synthesis of natural products and pharmaceuticals
The uniqueness of this compound lies in its combination of amino, bromo, and hydroxy groups, which provide a versatile platform for various chemical modifications and applications.
Propiedades
Número CAS |
64918-92-9 |
|---|---|
Fórmula molecular |
C14H9BrN2O4 |
Peso molecular |
349.14 g/mol |
Nombre IUPAC |
4,5-diamino-2-bromo-1,8-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H9BrN2O4/c15-4-3-6(17)9-11(12(4)19)14(21)10-7(18)2-1-5(16)8(10)13(9)20/h1-3,18-19H,16-17H2 |
Clave InChI |
OEOBNTWIEVRPDW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1N)C(=O)C3=C(C2=O)C(=C(C=C3N)Br)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]prop-2-enoic acid](/img/structure/B15251750.png)
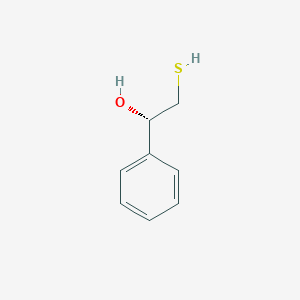

![5-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B15251774.png)
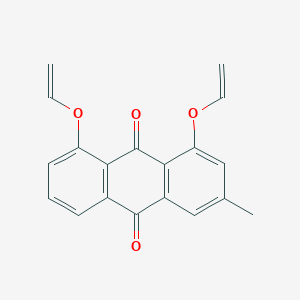

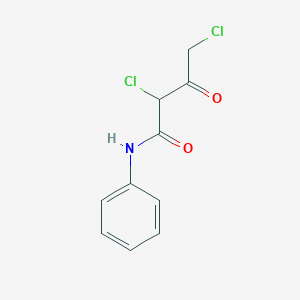
![Spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carbonitrile](/img/structure/B15251805.png)
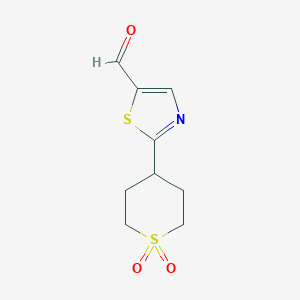

![3-(6-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid](/img/structure/B15251823.png)
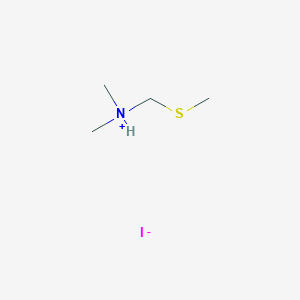
![Benzamide, N-[(2-nitrofluoren-9-ylidene)methyl]-](/img/structure/B15251837.png)
